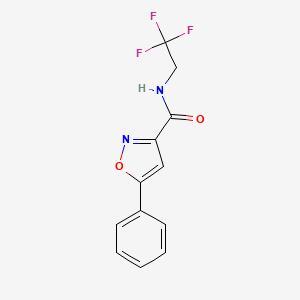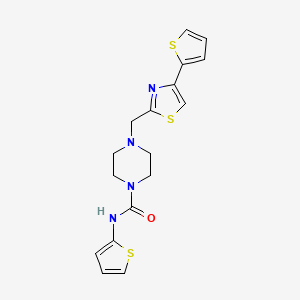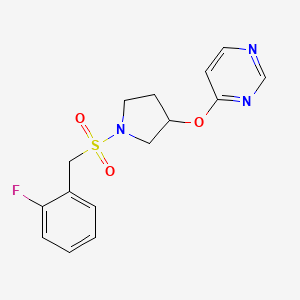
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom. The pyrrolidine ring is further functionalized with a sulfonyl group attached to a fluorobenzyl group . The structure of the molecule can influence its biological activity, with different stereoisomers and spatial orientations of substituents leading to different biological profiles .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common in organic chemistry . These can include free radical reactions, nucleophilic substitutions, and oxidations .作用机制
The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves the inhibition of specific enzymes that are involved in the regulation of various cellular processes. This compound has been shown to inhibit the activity of kinases, such as PI3K, mTOR, and CDKs, which are involved in cell proliferation and survival. It also inhibits the activity of proteases, such as MMPs and cathepsins, which are involved in the degradation of extracellular matrix and tissue remodeling. By inhibiting these enzymes, this compound can prevent the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of specific enzymes, which leads to the inhibition of cell proliferation, migration, and invasion. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, which is a key regulator of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition of cellular processes. This compound has also shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. One direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further preclinical studies are needed to determine its efficacy and safety in animal models. Another direction is to investigate its potential as a tool for studying specific cellular processes, such as cell proliferation and migration. This compound can also be modified to obtain different derivatives with improved solubility and specificity towards specific enzymes. Overall, this compound has shown promising results in scientific research and has the potential for various applications in drug development.
合成方法
The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves the reaction of 2-Fluorobenzylamine with Pyrimidine-4-carboxylic acid, followed by the addition of N-(tert-butoxycarbonyl)-L-proline and a coupling reagent. The resulting compound is then deprotected to obtain the final product. This method has been reported in the literature and can be modified to obtain different derivatives of pyrimidine.
科学研究应用
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of several enzymes, including kinases and proteases, which play a crucial role in the pathogenesis of these diseases. Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and reducing inflammation in animal models.
属性
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKPIRVFJXDPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)

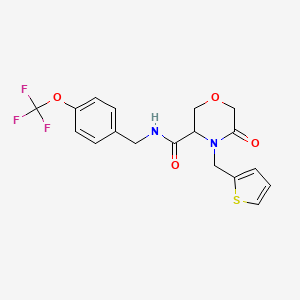
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)

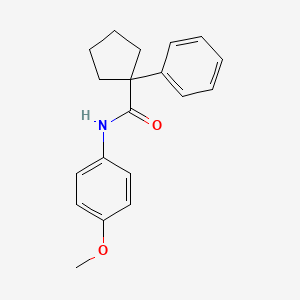
![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)


